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Compound of Interest

3-Bromo-2-chloro-6-
Compound Name:
methylpyridine

Cat. No.: B065680

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 3-Bromo-2-chloro-6-methylpyridine. Due to the limited availability of directly
published spectral data for this specific molecule, this document combines available
information from spectral databases with predicted values and established methodologies for
analogous compounds. This guide is intended to support research and development activities
by providing a detailed reference for the characterization of 3-Bromo-2-chloro-6-
methylpyridine.

Compound Information
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Identifier Value

IUPAC Name 3-Bromo-2-chloro-6-methylpyridine
Synonyms 3-Bromo-2-chloro-6-picoline

CAS Number 185017-72-5

Molecular Formula CeHsBrCIN[1]

Molecular Weight 206.47 g/mol [1]

Br

Chemical Structure

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental *H and 13C NMR spectra for 3-Bromo-2-chloro-6-methylpyridine are not
readily available in the public domain, predicted data based on the analysis of similar
substituted pyridines are presented below. The expected chemical shifts are influenced by the
electron-withdrawing effects of the bromine and chlorine atoms and the electron-donating effect
of the methyl group.

Table 1: Predicted *H NMR Spectral Data
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Predicted Chemical

Coupling Constant

Proton ] Multiplicity .
Shift (ppm) (J) inHz

H-4 7.8-8.0 Doublet ~8.0

H-5 72-74 Doublet ~8.0

CHs 25-27 Singlet

Solvent: CDCIs. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted 13C NMR Spectral Data

Carbon Predicted Chemical Shift (ppm)
C-2 150 - 152

C-3 120 - 122

C-4 140 - 142

C-5 125 - 127

C-6 160 - 162

CHs 23-25

Solvent: CDCIs. Reference: CDClIs at 77.16 ppm.

Infrared (IR) Spectroscopy

Infrared spectra for 3-Bromo-2-chloro-6-methylpyridine are available in spectral databases,

indicating the presence of characteristic vibrational modes.[1][2] The data below is a

representative compilation of expected absorption bands.

Table 3: FT-IR Spectral Data
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Wavenumber (cm~?) Intensity Assignment

3050 - 3100 Medium C-H stretch (aromatic)
2950 - 3000 Medium C-H stretch (methyl)
1570 - 1590 Strong C=C/C=N ring stretch
1450 - 1470 Strong C=C/C=N ring stretch
1100 - 1120 Medium C-Cl stretch

800 - 850 Strong C-H out-of-plane bend
600 - 650 Medium C-Br stretch

Sample Preparation: Attenuated Total Reflectance (ATR) or KBr pellet.

Mass Spectrometry (MS)

The mass spectrum of 3-Bromo-2-chloro-6-methylpyridine is expected to show a prominent

molecular ion peak cluster due to the isotopic abundance of bromine (°Br and 81Br) and

chlorine (3>Cl and 37Cl).

Table 4: Mass Spectrometry Data

m/z Relative Abundance (%) Assignment

205/207/209 High [M]* (Molecular ion cluster)
170/172 Medium [M-CIJ*

126 Medium [M-Br]*

91 Medium [M-Br-CI]*

lonization Method: Electron lonization (El) at 70 eV.

Experimental Protocols

© 2025 BenchChem. All rights reserved. 4/8

Tech Support


https://www.benchchem.com/product/b065680?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above. These protocols are based on standard laboratory practices for the analysis
of halogenated aromatic compounds.

NMR Spectroscopy

3.1.1. Sample Preparation Approximately 10-20 mg of 3-Bromo-2-chloro-6-methylpyridine is
dissolved in 0.6-0.8 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR
tube.

3.1.2. Data Acquisition
e Instrument: A 400 MHz or higher field NMR spectrometer.
e H NMR:
o Pulse Sequence: Standard single-pulse sequence.
o Spectral Width: -2 to 12 ppm.
o Number of Scans: 16-32.
o Relaxation Delay: 1-2 seconds.
e 13C NMR:
o Pulse Sequence: Proton-decoupled pulse sequence.
o Spectral Width: 0 to 200 ppm.
o Number of Scans: 1024-4096.
o Relaxation Delay: 2-5 seconds.

3.1.3. Data Processing The raw data (Free Induction Decay - FID) is Fourier transformed,
phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm
for tH NMR and the solvent signal of CDCIs at 77.16 ppm for 3C NMR.
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FT-IR Spectroscopy

3.2.1. Sample Preparation (ATR) A small amount of the solid sample is placed directly onto the
diamond crystal of the ATR accessory. Pressure is applied to ensure good contact between the
sample and the crystal.

3.2.2. Data Acquisition

 Instrument: A Fourier Transform Infrared Spectrometer equipped with a single-reflection ATR
accessory.

e Spectral Range: 4000-400 cm™1,
e Resolution: 4 cm™1.
e Number of Scans: 16-32.

e A background spectrum of the clean, empty ATR crystal is recorded prior to the sample
measurement.

3.2.3. Data Processing The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry

3.3.1. Sample Introduction The sample is introduced into the mass spectrometer via a direct
insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount
of the solid is placed in a capillary tube. For GC-MS, a dilute solution in a volatile solvent (e.qg.,
dichloromethane) is injected.

3.3.2. Data Acquisition
e Instrument: A mass spectrometer with an electron ionization (El) source.
¢ lonization Energy: 70 eV.

e Mass Range: m/z 40-400.
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e Scan Speed: 1 scan/second.

3.3.3. Data Analysis The resulting mass spectrum is analyzed for the molecular ion peak and
characteristic fragmentation patterns. The isotopic distribution of the molecular ion cluster is
compared with theoretical values for the presence of one bromine and one chlorine atom.
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Caption: Experimental workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of 3-
Bromo-2-chloro-6-methylpyridine. For definitive structural confirmation, it is recommended to
acquire experimental data and compare it with the information provided herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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